p-Toluidine, alpha-(p-tolylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of aniline, where the aniline ring is substituted with a sulfanylmethyl group attached to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)sulfanylmethyl]aniline typically involves the reaction of 4-methylbenzenethiol with formaldehyde and aniline. The reaction proceeds through the formation of a thioether linkage between the 4-methylphenyl group and the aniline ring. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic attack of the thiol on the formaldehyde, followed by the addition of aniline .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)sulfanylmethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aniline ring.
Scientific Research Applications
4-[(4-Methylphenyl)sulfanylmethyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)sulfanylmethyl]aniline involves its interaction with various molecular targets. The sulfanylmethyl group can participate in nucleophilic or electrophilic reactions, depending on the conditions. The aniline ring can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylphenyl)sulfanyl]aniline: Similar structure but lacks the methylene bridge.
4-Methylbenzenethiol: Contains the thiol group but lacks the aniline ring.
Aniline: The parent compound without any substituents.
Uniqueness
4-[(4-Methylphenyl)sulfanylmethyl]aniline is unique due to the presence of both the sulfanylmethyl group and the aniline ring, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
54306-13-7 |
---|---|
Molecular Formula |
C14H15NS |
Molecular Weight |
229.34 g/mol |
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]aniline |
InChI |
InChI=1S/C14H15NS/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9H,10,15H2,1H3 |
InChI Key |
SDGPGFLEUFXPCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.